molecular formula C15H18F3N5O B2615581 N-Prop-2-enyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide CAS No. 2415570-60-2

N-Prop-2-enyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

Cat. No. B2615581
CAS RN: 2415570-60-2
M. Wt: 341.338
InChI Key: CFXOGFDRWXBYRG-UHFFFAOYSA-N
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Description

N-Prop-2-enyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide is a useful research compound. Its molecular formula is C15H18F3N5O and its molecular weight is 341.338. The purity is usually 95%.
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Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

Research focused on the structure-activity relationship studies of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. The study aimed to improve the compound's potential oral bioavailability by exploring cell-based activity and gastrointestinal permeability. Substitutions at different positions of the pyrimidine ring were examined, revealing that certain modifications could maintain or enhance activity while improving Caco-2 permeability (Palanki et al., 2000).

Anticancer and Anti-5-lipoxygenase Agents

A study on novel series of pyrazolopyrimidines derivatives showcased their synthesis and biological evaluation as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) was discussed, highlighting the potential of these derivatives in therapeutic applications (Rahmouni et al., 2016).

Synthesis of Trifluoromethylated Analogues

Another study involved the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid, demonstrating the chemical versatility of pyrimidinones and their derivatives in creating structurally diverse and potentially biologically active compounds (Sukach et al., 2015).

properties

IUPAC Name

N-prop-2-enyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O/c1-2-4-20-14(24)23-8-10-6-22(7-11(10)9-23)13-19-5-3-12(21-13)15(16,17)18/h2-3,5,10-11H,1,4,6-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXOGFDRWXBYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CC2CN(CC2C1)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.